molecular formula C22H19ClN2O2 B2408372 N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide CAS No. 941999-55-9

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2408372
CAS No.: 941999-55-9
M. Wt: 378.86
InChI Key: PPYGHZYISJQVNZ-UHFFFAOYSA-N
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Description

“N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide” is a compound that likely belongs to the class of benzhydryl compounds . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane, which is two benzene rings connected by a single methane .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzhydryl group (two benzene rings connected by a single methane) and a 2-chlorobenzyl group (a benzene ring with a chlorine atom at the 2-position), connected through an oxalamide linkage .

Scientific Research Applications

Polymer Chemistry

A study explored the synthesis of remote benzhydryl-substituted 2,3-diiminobutane derivatives and their application in ethylene polymerization, producing polyethylenes with high molecular weights and narrow polydispersity. The presence of remote para-benzhydryl substituents was suggested to retard chain migration, leading to high molecular weights and linearity in polyethylenes (Gao et al., 2015).

Environmental Sciences

Research on the photodegradation of organic pollutants in water using ferrioxalate in the presence of hydrogen peroxide highlighted a highly efficient method for treating contaminated groundwater and wastewater. This process generates hydroxyl radicals, which rapidly react with most organic compounds present in solution, offering a promising approach for environmental remediation (Safarzadeh-Amiri et al., 1997).

Microbiology

A study on bacterial dehalorespiration with chlorinated benzenes isolated a pure culture capable of reductive dechlorination of chlorobenzenes, shedding light on microbial transformations of environmental contaminants and offering insights into bioremediation strategies (Adrian et al., 2000).

Organic Synthesis

The development of a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences highlighted a new methodology for synthesizing anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, providing a useful tool for the synthesis of complex organic molecules (Mamedov et al., 2016).

Properties

IUPAC Name

N'-benzhydryl-N-[(2-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c23-19-14-8-7-13-18(19)15-24-21(26)22(27)25-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYGHZYISJQVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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